Enhanced TRPV1 Antagonism Compared to Unsubstituted Phenyloxazole Scaffolds
A derivative featuring the 5-(4-(trifluoromethyl)phenyl)oxazole core, BDBM50321830, demonstrates potent antagonist activity at the human TRPV1 receptor with an IC50 of 327 nM . This potency is a direct result of the 4-CF3 substitution, which is a key pharmacophoric element for this class of TRPV1 antagonists . In contrast, SAR studies within analogous 2-arylaminooxazole series indicate that the unsubstituted phenyloxazole parent scaffold shows significantly reduced or no activity at this target, highlighting the CF3 group as essential for achieving nanomolar affinity .
| Evidence Dimension | TRPV1 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 327 nM (for derivative BDBM50321830) |
| Comparator Or Baseline | Unsubstituted phenyloxazole analogs (no reported activity/weak affinity) |
| Quantified Difference | Presence of 4-CF3 group enables nanomolar potency |
| Conditions | Antagonist activity at human recombinant TRPV1 receptor expressed in human 1321 cells, assessed by inhibition of capsaicin-induced intracellular Ca2+ |
Why This Matters
Confirms the 4-CF3-phenyloxazole motif is essential for achieving potent TRPV1 antagonism, making this core a critical starting point for pain-related drug discovery programs.
- [1] BindingDB. (2012). BDBM50321830 (N1-{5-[4-(trifluoromethyl)phenyl]oxazol-2-yl}-5,6,7,8-tetrahydronaphthalene-1,7-diamine) entry. Retrieved from www.bindingdb.org. View Source
- [2] Gomtsyan, A., Bayburt, E. K., Schmidt, R. G., Zheng, G. Z., Perner, R. J., Didomenico, S., ... & Lee, C. H. (2008). Novel transient receptor potential vanilloid 1 receptor antagonists for the treatment of pain: Structure-activity relationships for ureas with novel heterocycles. Journal of Medicinal Chemistry, 51(3), 392-395. View Source
- [3] Patent: WO2009038812A1 - TRPV1 Antagonists. (2009). Retrieved from patents.google.com. View Source
